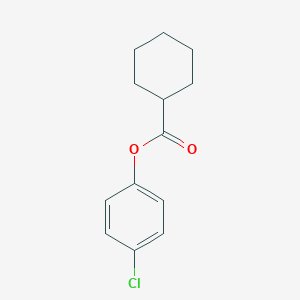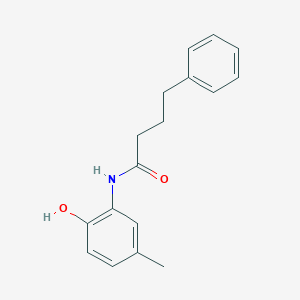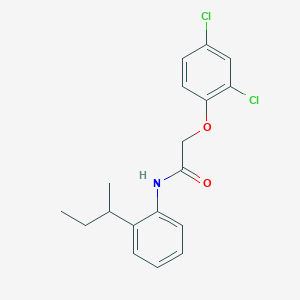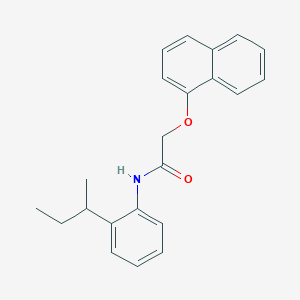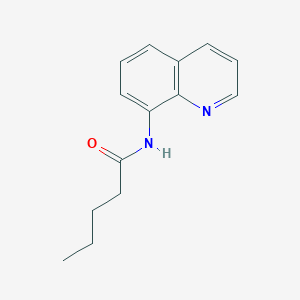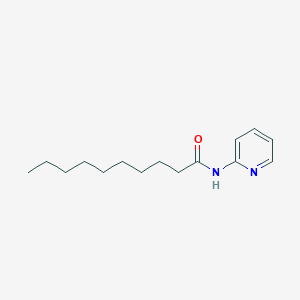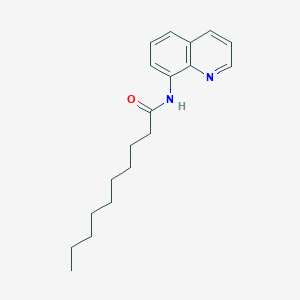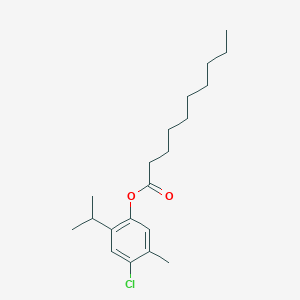
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a synthetic compound that has been studied for its potential therapeutic applications in various medical conditions. In
Wirkmechanismus
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide selectively inhibits FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide increases the levels of anandamide in the brain, which can activate the cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide has been shown to produce various biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce pain, anxiety, and depression-like behaviors in animal models. It also has potential applications in addiction treatment by reducing drug-seeking behavior and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide has several advantages as a research tool, including its selectivity for FAAH, its ability to increase endocannabinoid levels in the brain, and its potential therapeutic applications in various medical conditions. However, it also has some limitations, including its short half-life, which requires frequent dosing, and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide. One area of interest is the development of more potent and selective FAAH inhibitors that can produce more robust therapeutic effects. Another area of research is the investigation of the potential applications of N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide in other medical conditions such as inflammation, neurodegenerative diseases, and cancer. Additionally, further studies are needed to explore the long-term effects and safety of N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide in humans.
Conclusion:
In conclusion, N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide is a promising drug candidate that has been extensively studied for its potential therapeutic applications in various medical conditions. It selectively inhibits FAAH and increases the levels of endocannabinoids in the brain, producing various biochemical and physiological effects. While it has several advantages as a research tool, it also has some limitations, and further research is needed to explore its full potential.
Synthesemethoden
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 2,4-dimethoxybenzoyl chloride with 2-sec-butylaniline to produce N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various medical conditions such as pain, anxiety, depression, and addiction. It is a promising drug candidate that can selectively increase the levels of endocannabinoids in the brain, which play a crucial role in regulating various physiological processes.
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H23NO3/c1-5-13(2)15-8-6-7-9-17(15)20-19(21)16-11-10-14(22-3)12-18(16)23-4/h6-13H,5H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
KNXJSONXCHGFBQ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



